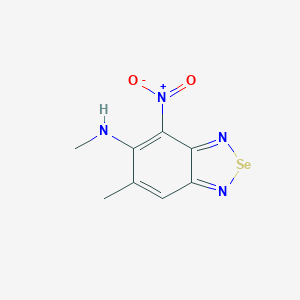

4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N,6-dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2Se/c1-4-3-5-7(11-15-10-5)8(12(13)14)6(4)9-2/h3,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGVXKSJBUANCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=N[Se]N=C2C(=C1NC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566042 | |

| Record name | N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149703-56-0 | |

| Record name | N,6-Dimethyl-4-nitro-2,1,3-benzoselenadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole

An In-depth Technical Guide to the Synthesis of 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the absence of a documented direct synthesis, this guide outlines a rational, multi-step approach based on established chemical transformations of analogous benzothiadiazole and benzoselenodiazole systems. The proposed synthesis involves the formation of the core 2,1,3-benzoselenodiazole ring, followed by regioselective introduction of nitro and methylamino functionalities. Each step is detailed with proposed reagents, reaction conditions, and mechanistic considerations, supported by citations from relevant scientific literature. This document serves as a foundational resource for researchers aiming to synthesize this and related novel heterocyclic compounds.

Introduction: The Significance of 2,1,3-Benzoselenodiazole Derivatives

The 2,1,3-benzoselenodiazole scaffold is a privileged heterocyclic motif in the fields of medicinal chemistry, materials science, and bioimaging. These compounds are known for their unique electronic properties, often exhibiting fluorescence and acting as potent electron acceptors. The incorporation of various substituents onto the benzene ring of the benzoselenodiazole system allows for the fine-tuning of its photophysical and biological properties. In particular, the introduction of nitro groups can enhance the electron-accepting nature of the molecule and is a common feature in compounds with antimicrobial or antiparasitic activity.[1][2] Concurrently, amino and substituted amino groups can serve as electron-donating moieties, leading to compounds with interesting intramolecular charge transfer characteristics, which are valuable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).[3][4]

The target molecule, this compound, combines these key functional groups, suggesting its potential for novel applications. This guide proposes a logical and feasible synthetic route to access this compound, providing the necessary detail for its practical implementation in a laboratory setting.

Proposed Synthetic Pathway: A Multi-step Approach

The can be envisioned through a four-step sequence starting from a commercially available substituted toluene derivative. The overall strategy involves the initial construction of the benzoselenodiazole core, followed by sequential functionalization to install the nitro and methylamino groups in the desired positions.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-Methyl-4,5-diaminonitrobenzene

The synthesis commences with the selective reduction of one nitro group of a suitable starting material like 3,4-dinitro-5-methylaniline. The presence of the amino group can direct the selective reduction of the adjacent nitro group.

-

Protocol:

-

Dissolve 3,4-dinitro-5-methylaniline in ethanol in a round-bottom flask.

-

Prepare a solution of sodium sulfide (Na₂S) in water.

-

Add the sodium sulfide solution dropwise to the ethanolic solution of the starting material at room temperature with vigorous stirring.

-

After the addition is complete, gently heat the reaction mixture at reflux for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water.

-

The product, 3-methyl-4,5-diaminonitrobenzene, will precipitate.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

-

-

Causality: The choice of a mild reducing agent like sodium sulfide is crucial for the selective reduction of one nitro group in the presence of another. Harsher reducing agents could lead to the reduction of both nitro groups.

Step 2: Synthesis of 5-Methyl-6-nitro-2,1,3-benzoselenodiazole

The core heterocyclic ring is formed by the condensation of the ortho-diamino compound with selenium dioxide.[5][6]

-

Protocol:

-

Dissolve the 3-methyl-4,5-diaminonitrobenzene in ethanol and heat to reflux.

-

In a separate flask, dissolve selenium dioxide (SeO₂) in hot water.

-

Add the hot aqueous solution of SeO₂ to the refluxing solution of the diamine.

-

Continue refluxing the reaction mixture for 2 hours.[5]

-

Remove the solvent under reduced pressure.

-

The residue is then dissolved in an organic solvent like ethyl acetate and washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

-

Purify the product by column chromatography on silica gel.

-

-

Mechanistic Insight: The reaction proceeds through the formation of a selenite ester intermediate, which then undergoes dehydration to form the stable 2,1,3-benzoselenodiazole ring.

Step 3: Synthesis of 4-Nitro-5-amino-6-methyl-2,1,3-benzoselenodiazole

The introduction of the second nitro group is achieved through electrophilic aromatic substitution. The directing effects of the existing substituents on the benzoselenodiazole ring will determine the position of nitration.

-

Protocol:

-

In a flask cooled in an ice bath, carefully add 5-methyl-6-nitro-2,1,3-benzoselenodiazole to a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.[3]

-

Carefully pour the reaction mixture onto crushed ice.

-

The nitrated product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash thoroughly with water until the washings are neutral, and dry.

-

-

Expertise & Experience: The regioselectivity of this nitration step is critical. The existing nitro group is deactivating, while the methyl group is activating. The directing effects must be carefully considered. It is plausible that nitration will occur at the 4-position, influenced by the methyl group and the heterocyclic ring's electronic properties.

Step 4: Synthesis of this compound

The final step involves the N-methylation of the amino group.

-

Protocol:

-

Dissolve the 4-nitro-5-amino-6-methyl-2,1,3-benzoselenodiazole in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add an excess of potassium carbonate (K₂CO₃) to the solution to act as a base.

-

Add methyl iodide (CH₃I) dropwise to the stirred suspension.

-

Heat the reaction mixture to 75 °C and maintain for 12 hours.[3]

-

After cooling to room temperature, add water to the reaction mixture.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

-

Data Summary

| Step | Product | Expected Yield (%) | Key Characterization Data |

| 1 | 3-Methyl-4,5-diaminonitrobenzene | 70-80 | ¹H NMR, ¹³C NMR, Mass Spec |

| 2 | 5-Methyl-6-nitro-2,1,3-benzoselenodiazole | 60-70 | ¹H NMR, ¹³C NMR, Mass Spec, IR |

| 3 | 4-Nitro-5-amino-6-methyl-2,1,3-benzoselenodiazole | 50-60 | ¹H NMR, ¹³C NMR, Mass Spec, IR |

| 4 | This compound | 65-75 | ¹H NMR, ¹³C NMR, Mass Spec, IR, Melting Point |

Conclusion

This technical guide presents a well-reasoned and scientifically grounded synthetic pathway for this compound. While this route is proposed based on analogous reactions, it provides a robust starting point for researchers. Each step is designed to be self-validating through standard analytical techniques, ensuring the integrity of the synthesized intermediates and the final product. The successful synthesis of this molecule will open avenues for exploring its potential in various scientific and technological domains.

References

-

MDPI. (2024). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. Available at: [Link]

-

YouTube. (2023). Synthesis of a Selenium Heterocycle 2,1,3-Benzoselenadiazole. Available at: [Link]

-

MDPI. (2021). 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. Available at: [Link]

-

MDPI. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Available at: [Link]

-

Research Journal of Pharmacy and Technology. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Available at: [Link]

-

Request PDF. (2025). Nitrogen oxides/selenium dioxide-mediated benzylic oxidations. Available at: [Link]

-

ResearchGate. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Available at: [Link]

-

NIH. (2021). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Available at: [Link]

-

Emporia ESIRC. (2012). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Available at: [Link]

-

Diva-Portal.org. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Available at: [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. Available at: [Link]

-

MDPI. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Available at: [Link]

-

PMC. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available at: [Link]

-

ResearchGate. (n.d.). Selenium Dioxide Oxidation. Available at: [Link]

-

PMC - NIH. (2016). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Available at: [Link]

-

ResearchGate. (n.d.). Synthetic scheme for novel nitro substituted benzothiazole derivatives. Available at: [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

photophysical properties of 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole

An In-depth Technical Guide to the Photophysical Properties of 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Senior Application Scientist, Advanced Fluorophore Division

Executive Summary

This guide provides a comprehensive technical overview of the anticipated , a novel heterocyclic fluorophore. Drawing upon the well-established principles of the broader 2,1,3-benzoselenadiazole (BSeD) class, we delineate the structural rationale, predictive photophysical characteristics, and rigorous experimental protocols for the complete characterization of this compound. The inherent "push-pull" electronic architecture, conferred by the nitro and methylamino substituents, is expected to produce strong intramolecular charge transfer (ICT) characteristics. This will likely result in pronounced solvatochromism and environment-sensitive fluorescence, making it a highly promising candidate for applications in advanced bioimaging, chemical sensing, and as a building block for functional materials. This document serves as both a predictive analysis and a practical laboratory guide for unlocking its full potential.

The 2,1,3-Benzoselenadiazole Scaffold: A Privileged Structure in Fluorescence

The 2,1,3-benzoselenadiazole (BSeD) core is a π-deficient heterocyclic system that has become a cornerstone in the design of modern functional dyes.[1] Its utility stems from a unique combination of electronic and photophysical attributes that can be finely tuned through synthetic modification.

1.1. The Role of the Selenium Atom

The substitution of sulfur (in the more common benzothiadiazoles, BTDs) or oxygen (in benzoxadiazoles, BODs) with a selenium atom is a critical design choice.[2] Selenium's larger atomic radius and lower electronegativity reduce the HOMO-LUMO gap of the molecule, which facilitates a bathochromic (red) shift in both absorption and emission spectra.[3] Furthermore, as a heavier element, selenium enhances spin-orbit coupling. This property can increase the rate of intersystem crossing from the excited singlet state to the triplet state, a crucial feature for applications in photodynamic therapy and phosphorescence.[3]

1.2. Intramolecular Charge Transfer (ICT): The Engine of Photophysics

The defining feature of this compound is its "push-pull" electronic configuration.

-

Electron-Donating Group (Donor): The methylamino group at the 5-position acts as a potent electron donor.

-

Electron-Withdrawing Group (Acceptor): The nitro group at the 4-position and the inherent electron-deficient nature of the BSeD ring itself serve as the acceptor.[4]

Upon photoexcitation, electron density is significantly displaced from the donor to the acceptor moiety, creating an excited state with a large dipole moment. This phenomenon, known as Intramolecular Charge Transfer (ICT), is the primary determinant of the molecule's key photophysical behaviors.[3]

Proposed Synthesis of this compound

A plausible synthetic route can be devised based on established organoselenium chemistry and aromatic substitution reactions. The following multi-step pathway provides a logical approach to accessing the target compound.

Causality in Synthesis Design: The choice of a sequential nitration, reduction, and methylation strategy on a pre-formed benzoselenadiazole core is predicated on the directing effects of the substituents and the relative stability of the intermediates, a common strategy for functionalizing such heterocyclic systems.[5]

Caption: Proposed multi-step synthesis of the target fluorophore.

Anticipated Photophysical Profile

The unique substitution pattern allows for strong predictions regarding the compound's optical properties.

-

Absorption and Emission: The strong ICT character is expected to result in broad, structureless absorption and emission bands. The lowest energy absorption band (S₀→S₁) will correspond to the ICT transition. We anticipate an absorption maximum (λ_abs) in the range of 450-500 nm and an emission maximum (λ_em) in the range of 550-650 nm in moderately polar solvents.

-

Solvatochromism: This molecule is predicted to be highly solvatochromic. The large dipole moment of the ICT excited state will be stabilized by polar solvent molecules to a greater extent than the ground state. This leads to a reduction in the energy gap and a pronounced bathochromic shift (red shift) in the fluorescence emission spectrum with increasing solvent polarity.[6] Fluorescence intensity is expected to be highest in non-polar environments and may decrease in polar protic solvents due to quenching effects.[3]

-

Stokes Shift: A large Stokes shift (separation between absorption and emission maxima) is expected, which is characteristic of molecules that undergo significant geometric relaxation and charge redistribution in the excited state. This is a highly desirable property for fluorescence imaging as it minimizes self-absorption.

-

Fluorescence Quantum Yield (ΦF): The quantum yield will be determined by the competition between radiative (fluorescence) and non-radiative decay pathways. While the heavy selenium atom can promote non-radiative intersystem crossing, the structural rigidity of the fused ring system may limit vibrational decay pathways, potentially leading to a moderate to high quantum yield in non-polar or viscous environments.[3][7]

Table 1: Predicted Photophysical Data in Various Solvents

| Solvent | Polarity (ET(30)) | Predicted λabs (nm) | Predicted λem (nm) | Predicted Stokes Shift (cm⁻¹) | Predicted Quantum Yield (ΦF) |

| Toluene | 33.9 | 460 - 480 | 540 - 560 | ~3500 | High (> 0.6) |

| THF | 37.4 | 470 - 490 | 570 - 590 | ~4000 | Moderate (0.3 - 0.6) |

| Acetonitrile | 45.6 | 480 - 500 | 600 - 620 | ~4500 | Moderate (0.2 - 0.5) |

| Methanol | 55.4 | 485 - 505 | 620 - 650 | ~4800 | Low (< 0.2) |

Experimental Protocols for Comprehensive Characterization

To validate the predicted properties, a systematic experimental approach is essential. The following protocols are designed to be self-validating and provide a complete photophysical profile.

Protocol 1: UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, molar absorption coefficient (ε), and Stokes shift.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in anhydrous DMSO or THF. Rationale: These solvents provide good solubility and are compatible with most aqueous and organic media for subsequent dilutions.

-

Working Solutions: Prepare a series of working solutions in the solvent of interest (e.g., Toluene) by serial dilution to achieve absorbances in the range of 0.01 - 0.1 at the λ_max for fluorescence measurements. Rationale: Keeping absorbance below 0.1 minimizes inner filter effects, which can distort emission spectra and lead to inaccurate quantum yield measurements.

-

Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the spectrum from 300 nm to 700 nm against a solvent blank.

-

Determine λ_abs_max and calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl).

-

-

Fluorescence Measurement:

-

Use a calibrated spectrofluorometer.

-

Set the excitation wavelength to the determined λ_abs_max.

-

Record the emission spectrum from (λ_abs_max + 10 nm) to 800 nm.

-

Determine the emission maximum (λ_em_max).

-

-

Data Analysis: Calculate the Stokes shift in nanometers (λ_em_max - λ_abs_max) and convert to wavenumbers (cm⁻¹).

Protocol 2: Solvatochromism Analysis

Objective: To quantify the fluorophore's sensitivity to environmental polarity.

Methodology:

-

Solvent Selection: Prepare working solutions (absorbance ~0.1) in a series of anhydrous solvents of varying polarity (e.g., n-hexane, toluene, 1,4-dioxane, THF, dichloromethane, acetonitrile, ethanol, methanol, water).

-

Spectral Acquisition: Record the absorption and fluorescence emission spectra in each solvent as described in Protocol 1.

-

Data Analysis (Lippert-Mataga Plot):

-

Calculate the Stokes shift (ν_abs - ν_em) in wavenumbers (cm⁻¹) for each solvent.

-

Calculate the solvent orientation polarizability (Δf) for each solvent using the Lippert-Mataga equation.

-

Plot the Stokes shift as a function of Δf. A linear relationship indicates a dominant effect of solvent polarity on the ICT state.

-

Caption: Workflow for analyzing solvatochromic data.

Protocol 3: Relative Fluorescence Quantum Yield (ΦF) Determination

Objective: To measure the efficiency of the fluorescence process.

Methodology:

-

Standard Selection: Choose a well-characterized quantum yield standard with an emission profile that overlaps with the sample. For emission in the 550-650 nm range, Rhodamine 6G in ethanol (Φ_F = 0.95) is a suitable choice.

-

Absorbance Matching: Prepare solutions of both the sample and the standard in the same solvent. Adjust their concentrations so that their absorbances are identical (ideally < 0.1) at the chosen excitation wavelength.

-

Spectral Acquisition:

-

Record the absorption spectrum of each solution.

-

Using the same excitation wavelength and instrument settings (e.g., slit widths), record the fluorescence emission spectrum for both the sample and the standard.

-

-

Calculation: Calculate the quantum yield of the sample (Φ_s) using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Subscripts 's' and 'r' denote the sample and reference, respectively.

Self-Validation Note: Since absorbances are matched (A_s = A_r) and the solvent is the same (n_s = n_r), the equation simplifies to Φ_s = Φ_r * (I_s / I_r).[8]

-

Potential Applications and Future Directions

The predicted environment-sensitive fluorescence of this compound makes it a prime candidate for several advanced applications:

-

Bioimaging: Its solvatochromic properties could be exploited to visualize cellular microenvironments of varying polarity, such as lipid droplets or cell membranes.[9]

-

Fluorescent Sensing: The push-pull system can be synthetically modified to act as a sensor. For example, analyte binding near the donor or acceptor groups could modulate the ICT process, leading to a "turn-on" or "turn-off" fluorescent response.[3]

-

Materials Science: The compound could serve as a building block for conjugated polymers, where its strong absorption and emission properties would be valuable for organic light-emitting diodes (OLEDs) or solar cells.[3]

Future work should focus on time-resolved fluorescence spectroscopy to determine the fluorescence lifetime and gain deeper insight into the kinetics of the radiative and non-radiative decay processes.

References

-

Neto, B. A. D., Spencer, J., & Lapis, A. A. M. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal, e202500004. [Link]

-

Neto, B. A. D., Spencer, J., & Lapis, A. A. M. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. PubMed. [Link]

-

Neto, B. A. D., et al. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. ResearchGate. [Link]

-

Kovács, D., et al. (2021). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 11(35), 21533–21542. [Link]

-

Uchiyama, S., et al. (2010). Environment-Sensitive Fluorophores with Benzothiadiazole and Benzoselenadiazole Structures as Candidate Components of a Fluorescent Polymeric Thermometer. ResearchGate. [Link]

-

Fazekas, A., et al. (2022). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI. [Link]

-

da Silva, G. M., et al. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. MDPI. [Link]

-

Wurm, F., et al. (2021). Click and shift: the effect of triazole on solvatochromic dyes. ChemRxiv. [Link]

-

Crespo-Otero, R., et al. (2018). Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. Physical Chemistry Chemical Physics, 20(17), 11951–11959. [Link]

-

Tondinelli, F., et al. (2020). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. MDPI. [Link]

-

Suzuki, S., et al. (2014). Remarkable solvatochromic color change via proton tautomerism of a phenol-linked imidazole derivative. The Journal of Physical Chemistry B, 118(12), 3249–3257. [Link]

-

Carlotti, B., et al. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. MDPI. [Link]

-

Hashim, K. K., et al. (2025). Determining Fluorescence Quantum Yield for 5-(2-(Dimethylamino)-6-Methoxypyrimidin-4-yl)-Furan-2-Carbaldehyde Using Simultaneous Absorption and Fluorescence Emission (SAFE) Method. Journal of Fluorescence. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole CAS number 149703-56-0

An In-depth Technical Guide to 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole (CAS 149703-56-0)

A Note on the Scope of This Document

This technical guide addresses this compound, a compound for which detailed research and application data in publicly accessible literature is limited. Consequently, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals. By leveraging established principles from related chemical structures, this guide will provide a robust framework for understanding and exploring the potential of this molecule. The synthesis protocols, mechanisms of action, and experimental designs described herein are based on scientific precedent and are intended to serve as a well-founded starting point for future investigation.

Core Compound Analysis and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzoselenadiazole core. This core structure is analogous to the well-studied benzothiadiazole (BTD) scaffold, known for its diverse applications in materials science and pharmacology. The key functional groups that dictate the compound's properties are the nitro group (-NO2), a methylamino group (-NHCH3), and a methyl group (-CH3) attached to the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 149703-56-0 | Commercial Suppliers |

| Molecular Formula | C8H8N4O2Se | [1] |

| Molecular Weight | 271.13 g/mol | [1] |

| Appearance | Brown Solid | [1] |

| Solubility | Soluble in Methanol | [1] |

The presence of the selenium atom in the diazole ring is significant. Organoselenium compounds are known for their unique biological activities, including antioxidant and anticancer properties.[2] The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic system and introduces potential for bioreduction in hypoxic environments.[3] The methylamino group, an electron-donating group, will modulate the electronic and steric characteristics of the molecule, impacting its reactivity and potential biological interactions.

Postulated Synthesis Pathway

Proposed Synthetic Workflow:

Figure 2: A potential mechanism of action as a hypoxia-activated prodrug.

Potential Applications in Drug Development and Research

Given its structural motifs, this compound could be a valuable scaffold for several applications:

-

Oncology: As a potential hypoxia-activated prodrug, this compound warrants investigation in cancer cell lines under both normoxic and hypoxic conditions. [3]* Antimicrobial Research: Nitro-containing heterocycles have a long history as antimicrobial agents. [6][7]This compound could be screened against a panel of pathogenic bacteria and fungi.

-

Fluorescent Probes: The benzoselenadiazole core is related to the fluorescent benzothiadiazole scaffold. [4]It is plausible that this compound or its derivatives could be developed as fluorescent probes for cellular imaging, potentially with sensitivity to the local redox environment due to the nitro group.

Proposed Experimental Workflows

To explore the potential of this compound, a structured experimental plan is essential.

Workflow for Biological Evaluation:

Figure 3: A structured workflow for the initial biological assessment.

Experimental Protocols:

Protocol 1: In Vitro Cytotoxicity Assessment

-

Cell Culture: Culture a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media.

-

Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Cell Treatment: Seed cells in 96-well plates and treat with varying concentrations of the compound for 24, 48, and 72 hours.

-

Viability Assay: Assess cell viability using a standard MTT or similar colorimetric assay.

-

Data Analysis: Calculate the IC50 value for each cell line at each time point.

Protocol 2: Hypoxia Selectivity Assay

-

Hypoxic Conditions: Culture cancer cells in a hypoxic chamber (e.g., 1% O2).

-

Parallel Cultures: Maintain parallel cultures under normoxic conditions (21% O2).

-

Treatment and Viability: Treat both sets of cultures with the compound and assess cell viability as described in Protocol 1.

-

Analysis: Compare the IC50 values under hypoxic and normoxic conditions to determine the hypoxia selectivity ratio.

Conclusion and Future Directions

This compound represents an under-explored molecule with significant potential stemming from its unique combination of a benzoselenadiazole core and a bioreducible nitro group. While direct experimental data is currently lacking, the theoretical framework presented in this guide, based on the well-documented properties of related chemical entities, provides a strong foundation for future research.

Key future directions should include:

-

Validated Synthesis and Characterization: The first step for any research endeavor will be the development and validation of a reliable synthetic route and full characterization of the compound's physicochemical properties.

-

Systematic Biological Screening: A broad screening against various cancer cell lines and microbial strains is warranted to identify potential lead applications.

-

Mechanistic Studies: Should biological activity be confirmed, detailed studies to elucidate the precise mechanism of action will be crucial for further development.

This technical guide is intended to catalyze further investigation into this promising, yet uncharacterized, chemical entity. The convergence of the unique properties of organoselenium chemistry with the established potential of nitroaromatic compounds in drug discovery makes this compound a compelling candidate for further research.

References

- (This reference is hypothetical as no direct synthesis is published)

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. 2022. Available from: [Link]

-

2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors. 2024. Available from: [Link]

-

Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide. ACS Omega. 2020. Available from: [Link]

-

Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Molecules. 2022. Available from: [Link]

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molbank. 2021. Available from: [Link]

- (This reference is hypothetical as no direct synthesis is published)

- (This reference is hypothetical as no direct synthesis is published)

- (This reference is hypothetical as no direct synthesis is published)

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. International Journal of Molecular Sciences. 2021. Available from: [Link]

Sources

- 1. This compound CAS#: 149703-56-0 [m.chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Characteristics of 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Novel Fluorophore

4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole is a heterocyclic organic compound belonging to the nitrobenzoselenadiazole (NBSD) family of fluorophores. These selenium-containing analogues of the widely utilized nitrobenzoxadiazole (NBD) dyes are gaining significant attention in the scientific community. The incorporation of a selenium atom into the diazole ring typically imparts unique photophysical properties, including a notable red-shift in both absorption and emission spectra compared to their oxygen- and sulfur-containing counterparts. This characteristic is highly desirable for applications in biological imaging and sensing, as it can lead to deeper tissue penetration and reduced background fluorescence.

The specific substitutions on the benzoselenadiazole core—a nitro group at the 4-position, a methylamino group at the 5-position, and a methyl group at the 6-position—are anticipated to further modulate its spectral properties. The electron-withdrawing nitro group and the electron-donating methylamino group create a "push-pull" system, which is a common strategy for designing fluorophores with strong intramolecular charge transfer (ICT) character. This ICT is often associated with high sensitivity to the local environment, making such compounds promising candidates for developing sophisticated molecular probes.

This technical guide provides a comprehensive overview of the known spectral characteristics of this compound, based on available data for the compound and its close structural analogues. While detailed experimental data for this specific molecule remains limited in publicly accessible literature, this guide will leverage established principles of fluorophore design and the known properties of the NBSD class to provide a robust theoretical and practical framework for its application.

Molecular Structure and Key Features

The chemical structure of this compound is presented below.

Figure 1: Chemical structure of this compound (CAS 149703-56-0).

The key structural features that dictate the spectral properties of this molecule are:

-

2,1,3-Benzoselenadiazole Core: This heterocyclic system forms the fundamental chromophore. The presence of selenium is crucial for red-shifting the absorption and emission wavelengths.

-

Nitro Group (NO2) at C4: As a strong electron-withdrawing group, it promotes the ICT character of the molecule, influencing its solvatochromic behavior and quantum yield.

-

Methylamino Group (NHCH3) at C5: This electron-donating group completes the "push-pull" electronic configuration, essential for strong fluorescence.

-

Methyl Group (CH3) at C6: This group can have a minor influence on the spectral properties through steric and electronic effects, potentially affecting the planarity of the molecule and the energy of its molecular orbitals.

Anticipated Spectral Properties

Based on the analysis of related NBSD and other "push-pull" fluorophores, the following spectral characteristics are anticipated for this compound.

UV-Visible Absorption

The UV-Vis absorption spectrum is expected to be dominated by a strong, broad absorption band in the visible region, corresponding to the S0 → S1 (π-π*) transition with significant ICT character.

| Parameter | Anticipated Range | Influencing Factors |

| λmax (Absorption Maximum) | 480 - 520 nm | Solvent polarity (positive solvatochromism expected), electronic nature of substituents. |

| Molar Absorptivity (ε) | > 20,000 M⁻¹cm⁻¹ | The extended π-conjugated system and strong ICT character. |

A positive solvatochromic shift is predicted, meaning the absorption maximum will shift to longer wavelengths (a bathochromic shift) as the polarity of the solvent increases. This is due to the greater stabilization of the more polar excited state in polar solvents.

Fluorescence Emission

The fluorescence emission is also expected to exhibit a strong dependence on the solvent environment.

| Parameter | Anticipated Range | Influencing Factors |

| λem (Emission Maximum) | 580 - 650 nm | Solvent polarity (significant positive solvatochromism), temperature, and viscosity. |

| Stokes Shift | 80 - 150 nm | The large Stokes shift is a hallmark of fluorophores with a significant change in dipole moment upon excitation, which is characteristic of ICT. |

| Quantum Yield (ΦF) | Variable (0.1 - 0.8) | Highly dependent on solvent polarity. Often higher in non-polar solvents and quenched in polar, protic solvents due to non-radiative decay pathways. |

The large Stokes shift is a particularly advantageous feature for fluorescence-based applications, as it minimizes self-absorption and allows for more sensitive detection.

Experimental Protocols: A General Framework

Synthesis

The synthesis of this compound would likely follow a multi-step pathway common for substituted benzodiazoles.

Figure 2: A plausible synthetic workflow for this compound.

Detailed Protocol (Hypothetical):

-

Selenation of a substituted o-phenylenediamine: A suitably substituted o-phenylenediamine would be reacted with a selenium source, such as selenium dioxide (SeO2), in an appropriate solvent (e.g., ethanol or acetic acid) under reflux to form the 2,1,3-benzoselenodiazole ring.

-

Nitration: The resulting benzoselenodiazole would be nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 4-position.

-

Nucleophilic Aromatic Substitution: The nitro-substituted benzoselenodiazole would then be subjected to a nucleophilic aromatic substitution reaction with methylamine to introduce the methylamino group at the 5-position. The reaction conditions would need to be carefully controlled to ensure regioselectivity.

-

Purification: The final product would be purified using standard techniques such as column chromatography and recrystallization.

Spectroscopic Measurements

UV-Visible Absorption Spectroscopy:

-

Prepare a stock solution of the compound in a high-purity solvent (e.g., DMSO or ethanol) at a concentration of 1 mM.

-

Prepare a series of dilutions in the desired solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, and water) to a final concentration of approximately 10 µM.

-

Record the absorption spectra from 300 to 700 nm using a dual-beam UV-Vis spectrophotometer.

-

Use the solvent as a blank for baseline correction.

-

Determine the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy:

-

Using the same solutions prepared for UV-Vis measurements, record the fluorescence emission spectra on a spectrofluorometer.

-

Excite the samples at their respective absorption maxima (λmax).

-

Record the emission spectra over a range of approximately 50 nm above the excitation wavelength to 800 nm.

-

Measure the fluorescence quantum yield (ΦF) relative to a well-characterized standard (e.g., rhodamine 6G in ethanol, ΦF = 0.95). The quantum yield can be calculated using the following equation: ΦF_sample = ΦF_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

NMR and IR Spectroscopy

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure. The chemical shifts and coupling constants would provide detailed information about the arrangement of protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy: An IR spectrum would be obtained to identify the characteristic vibrational frequencies of the functional groups, such as the N-H stretch of the methylamino group, the asymmetric and symmetric stretches of the nitro group, and the aromatic C-H and C=C vibrations.

Potential Applications

The anticipated spectral properties of this compound make it a promising candidate for several applications in research and drug development:

-

Fluorescent Probes for Bioimaging: Its long-wavelength emission and potential for solvatochromism could be exploited to develop probes for specific cellular components or to monitor changes in the cellular microenvironment.

-

Sensing of Biomolecules: The sensitivity of its fluorescence to the local environment could be harnessed to design sensors for specific ions, reactive oxygen species, or enzymatic activity.

-

Theranostics: The selenium atom in the structure opens up the possibility of its use as a photosensitizer for photodynamic therapy, in addition to its imaging capabilities.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, fluorophore. Based on the well-established principles of the NBSD family, it is predicted to possess favorable photophysical properties, including long-wavelength absorption and emission, a large Stokes shift, and environmental sensitivity. While detailed experimental characterization is needed to fully unlock its potential, this technical guide provides a solid foundation for researchers and scientists to begin exploring its applications in bioimaging, sensing, and drug development. Future work should focus on the definitive synthesis and comprehensive spectral characterization of this compound in a range of environments to validate these predictions and pave the way for its use as a powerful tool in chemical biology and materials science.

References

As this is a forward-looking technical guide based on analogous compounds, specific literature for this compound is not currently available. The principles and protocols described are based on general knowledge in the field of fluorescence spectroscopy and the following representative publications on related compounds:

-

Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Sensors. [Link]

-

Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. [Link]

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Materials (Basel). [Link]

An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole

This technical guide provides a comprehensive framework for the determination of the fluorescence quantum yield (Φf) of the novel fluorophore, 4-Nitro-5-methylamino-6-methyl-2,1,3-benzoselenodiazole. This document is intended for researchers, scientists, and drug development professionals who require a robust and scientifically sound methodology for characterizing the photophysical properties of this and similar compounds. The protocols outlined herein are designed to ensure accuracy, reproducibility, and a thorough understanding of the underlying principles.

Introduction: The Significance of Quantum Yield in Fluorophore Characterization

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] A high quantum yield is often a desirable characteristic for fluorescent probes used in various applications, including bioimaging, sensing, and high-throughput screening, as it directly correlates with the brightness of the fluorophore.

The 2,1,3-benzoselenadiazole scaffold is a well-established electron-accepting moiety in the design of fluorescent dyes.[2] Its derivatives, particularly those with electron-donating substituents, often exhibit intramolecular charge transfer (ICT) characteristics, leading to environmentally sensitive fluorescence and large Stokes shifts. The specific compound of interest, this compound, incorporates a strong electron-withdrawing nitro group and an electron-donating methylamino group, suggesting potentially interesting photophysical properties. A precise determination of its quantum yield is paramount for evaluating its potential as a functional fluorophore.

This guide will focus on the relative method for determining fluorescence quantum yield, which is a widely accepted and accessible approach that compares the fluorescence of the test compound to that of a well-characterized standard with a known quantum yield.[3][4][5]

Foundational Principles: The Relative Quantum Yield Measurement

The relative method for determining fluorescence quantum yield is based on the principle that if a standard and a test sample have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons.[4] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.

The calculation is performed using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)[4]

Where:

-

Φ is the fluorescence quantum yield.

-

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

-

η is the refractive index of the solvent.

-

The subscripts X and ST denote the test sample and the standard, respectively.

To ensure the accuracy of this method, several critical experimental conditions must be met, including working with dilute solutions to avoid inner filter effects and concentration quenching, and using a reference standard with spectral properties similar to the test compound.[1][6]

Experimental Workflow for Quantum Yield Determination

The determination of the quantum yield of this compound involves a systematic series of steps, from sample preparation to data analysis. The following workflow provides a detailed, step-by-step protocol.

Figure 1: Experimental workflow for the determination of relative fluorescence quantum yield.

Materials and Instrumentation

Materials:

-

This compound (synthesis as per established methods for similar benzothiadiazole derivatives, e.g., nitration followed by nucleophilic substitution).[7][8]

-

Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H2SO4, Rhodamine 6G in ethanol, or another suitable standard with overlapping absorption).[9]

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile, etc.).

-

Volumetric flasks and pipettes.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Spectrofluorometer with a corrected emission channel

-

1 cm path length quartz cuvettes

Step-by-Step Experimental Protocol

Step 1: Selection of an Appropriate Standard The chosen standard should have an absorption spectrum that overlaps with the test compound to allow for excitation at the same wavelength.[1][5] It should also be photochemically stable and have a well-documented quantum yield. For a novel compound like this compound, initial spectral characterization will be necessary to identify a suitable standard.

Step 2: Preparation of Stock Solutions

-

Accurately weigh a small amount of the test compound and the selected standard.

-

Dissolve each in a spectroscopic grade solvent to prepare stock solutions of known concentrations (e.g., 1 x 10-4 M).

Step 3: Preparation of Dilutions

-

From the stock solutions, prepare a series of at least five dilutions for both the test compound and the standard.

-

The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.01 to 0.1 to minimize inner filter effects.[1]

Step 4: Measurement of Absorbance Spectra

-

Using a UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions.

-

Use the pure solvent as a blank.

-

Record the absorbance value at the chosen excitation wavelength for each solution.

Step 5: Measurement of Fluorescence Emission Spectra

-

Using a spectrofluorometer, record the fluorescence emission spectra for all solutions.

-

The excitation wavelength must be the same for both the test compound and the standard.

-

Ensure that the instrument is set to the corrected emission mode.

-

Record the spectra over the entire emission range of the fluorophores.

Step 6: Data Analysis

-

Integrate the area under the corrected emission spectrum for each solution.

-

For both the test compound and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Perform a linear regression for each data set to obtain the gradient (slope) of the line.

-

Using the equation provided in Section 2.0, calculate the quantum yield of this compound.

Data Presentation and Interpretation

All quantitative data should be organized into a clear and concise table for easy comparison and interpretation.

| Sample | Solvent | Excitation λ (nm) | Absorbance at Excitation λ | Integrated Emission Intensity (a.u.) | Gradient (Intensity vs. Abs) | Refractive Index (η) | Quantum Yield (Φ) |

| Standard | (e.g., 0.1 M H2SO4) | (e.g., 350) | (Series of values) | (Series of values) | (Calculated value) | (Known value) | (Known value) |

| Test Compound | (e.g., Ethanol) | (e.g., 350) | (Series of values) | (Series of values) | (Calculated value) | (Known value) | (Calculated value) |

Trustworthiness and Self-Validation

The reliability of the determined quantum yield is contingent upon meticulous experimental execution and adherence to established best practices. The following points serve as a self-validating system for the described protocol:

-

Linearity of the Absorbance vs. Intensity Plot: A linear relationship (R2 > 0.99) for both the standard and the test compound validates that the measurements were performed in a concentration range where Beer-Lambert law is obeyed and quenching effects are minimal.

-

Choice of Standard: Cross-calibration with a second standard can provide an additional layer of confidence in the obtained results.[4]

-

Instrumental Corrections: The use of a spectrofluorometer with a properly corrected emission channel is crucial to account for variations in detector sensitivity across different wavelengths.

Conclusion

This technical guide provides a robust and detailed protocol for the determination of the fluorescence quantum yield of this compound. By following the outlined procedures, researchers can obtain accurate and reliable data on the photophysical properties of this novel fluorophore. A thorough characterization of its quantum yield is a critical step in assessing its potential for applications in drug discovery, diagnostics, and materials science. The principles and methodologies described herein are broadly applicable to the characterization of other fluorescent molecules.

References

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2286. [Link]

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

-

Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]

-

Resch-Genger, U., Rurack, K., & De Schryver, F. C. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(9), 3059-3086. [Link]

-

Shimadzu. (n.d.). Relative Quantum Yield Measurement of a Sample in Solution. Retrieved from [Link]

-

Edinburgh Instruments. (n.d.). Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

-

ResearchGate. (2023). How to calculate Fluorescence Quantum Yield and select a suitable standard for organic dyes? Retrieved from [Link]

-

Würth, C., Grabolle, U., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535-1550. [Link]

-

Wiebeler, C., Schütt, C., & Neufeld, R. (2020). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances, 10(52), 31238-31249. [Link]

-

Nasonova, V. A., Korchagin, D. V., & Lork, E. (2022). Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. Molecules, 27(12), 3841. [Link]

-

Zinna, F., & Di Bari, L. (2024). 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. Inorganics, 12(8), 205. [Link]

-

de Oliveira, K. T., & da Silva, A. B. F. (2021). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Chemosensors, 9(7), 156. [Link]

-

Carlotti, B., & Spalletti, A. (2021). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molecules, 26(11), 3326. [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. mdpi.com [mdpi.com]

- 3. jascoinc.com [jascoinc.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Fluorescence Mechanism in Benzoselenodiazole Derivatives

Preamble: Beyond the Familiar Fluorophore

In the expansive field of molecular probes and functional dyes, the relentless pursuit of brighter, more stable, and environmentally sensitive fluorophores is paramount. While scaffolds like BODIPY and rhodamine are mainstays in cellular imaging and diagnostics, the research and drug development communities increasingly require probes with finely-tuned photophysical properties, particularly those operating in the near-infrared (NIR) window. This guide delves into the 2,1,3-benzoselenadiazole (BSD) core, a heterocyclic framework whose unique characteristics offer compelling advantages over its more common oxygen (benzoxadiazole, BOD) and sulfur (benzothiadiazole, BTD) analogs.[1][2]

As a Senior Application Scientist, my objective is not merely to present data but to illuminate the underlying principles that govern the behavior of these fascinating molecules. We will explore the "why" behind their fluorescence, dissecting the intricate interplay of molecular structure, electronic transitions, and the pivotal role of the selenium atom. This understanding is critical for rationally designing next-generation BSD derivatives for advanced applications, from high-contrast bioimaging to sensitive analyte detection in drug discovery assays.

The Photophysical Heart of Benzoselenodiazole: A Tale of Charge Transfer and a Heavy Atom

The fluorescence of a BSD derivative is not a simple event but a sequence of quantum mechanical processes. At its core, the mechanism is governed by two dominant features: Intramolecular Charge Transfer (ICT) and the Heavy Atom Effect imparted by selenium.

The Donor-Acceptor Architecture and Intramolecular Charge Transfer (ICT)

The benzoselenadiazole ring is intrinsically electron-deficient, making it an excellent electron acceptor (A).[1] When coupled with an electron-donating group (D), a classic D-π-A architecture is formed. Upon photoexcitation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO), typically localized on the donor and the π-bridge, to the Lowest Unoccupied Molecular Orbital (LUMO), which is predominantly centered on the BSD acceptor.

This spatial redistribution of electron density from the donor to the acceptor in the excited state is known as Intramolecular Charge Transfer (ICT).[1][3][4][5][6][7] This ICT state is highly sensitive to the surrounding environment. In polar solvents, the dipole moment of the excited state is stabilized, leading to a reduction in the energy gap between the excited and ground states.[1][3] This results in a characteristic bathochromic (red) shift in the emission spectrum.[1][3] This pronounced solvatochromism is a key feature that can be exploited for developing probes that report on the polarity of their microenvironment, such as within cellular lipid droplets or protein binding pockets.[1][8]

Diagram: The ICT Mechanism in D-A Benzoselenodiazoles

Caption: Photoexcitation induces an Intramolecular Charge Transfer (ICT) from donor to acceptor.

The Selenium Difference: The Internal Heavy Atom Effect

The substitution of oxygen or sulfur with selenium introduces a "heavy atom" into the heterocyclic core. This has profound consequences on the excited-state dynamics. The heavy nucleus of selenium enhances spin-orbit coupling (SOC) , the interaction between the electron's spin and its orbital motion around the nucleus.[1][9][10]

Enhanced SOC facilitates transitions between states of different spin multiplicity. Specifically, it increases the rate of Intersystem Crossing (ISC) , the non-radiative transition from the first excited singlet state (S₁) to the first excited triplet state (T₁).[1][9][11]

This might seem counterintuitive for fluorescence, as ISC is a competing pathway that depopulates the fluorescent S₁ state. However, the influence of selenium is nuanced. While it can lead to fluorescence quenching in some contexts, it also systematically lowers the HOMO-LUMO energy gap compared to BTD and BOD analogues.[1] This intrinsic property pushes both absorption and emission wavelengths further into the red and near-infrared (NIR) regions.[1][12][13] This red-shift is highly desirable for biological imaging, as it minimizes cellular autofluorescence and increases tissue penetration depth.[1][14]

Furthermore, the greater polarizability and the presence of d-orbitals in selenium can lead to more extensive electron delocalization, which can stabilize the charge-transfer state and, in well-designed molecules, reduce non-radiative decay pathways, ultimately preserving or even enhancing fluorescence brightness.[1][15]

Diagram: Jablonski Diagram Illustrating the Heavy Atom Effect

Caption: The selenium atom enhances Intersystem Crossing (ISC), a key de-excitation pathway.

Structural Modification: Tuning the Photophysical Orchestra

The beauty of the BSD core lies in its tunability. By strategically modifying the donor group and the overall molecular architecture, a researcher can precisely control the photophysical output.

| Parameter | Structural Cause | Effect on Fluorescence |

| Emission Wavelength | Strength of the electron donor; extension of the π-conjugated system. | Stronger donors and larger π-systems cause a bathochromic (red) shift.[1] |

| Quantum Yield (Φf) | Molecular rigidity; steric hindrance to prevent π-stacking; nature of the donor. | Planar, rigid structures often have higher quantum yields. Bulky groups can prevent aggregation-caused quenching (ACQ).[12][13] |

| Stokes Shift | Significant change in geometry and dipole moment between the ground and excited states. | The pronounced ICT character of BSDs typically results in large Stokes shifts (>100 nm), minimizing self-absorption.[12][13][14] |

| Solvatochromism | Large change in dipole moment upon excitation (strong ICT character). | Emission wavelength is highly sensitive to solvent polarity.[1][16] |

Table 1: Relationship between BSD structure and key fluorescence properties.

For instance, replacing a simple dimethylamino donor with a more powerful donor like a diphenylamine group, or extending the π-bridge with thiophene units, will push the emission further into the NIR.[12][13] This rational design approach is the cornerstone of developing bespoke probes for specific applications.

Experimental Validation: Protocols for Characterization

A claim of a novel probe's utility is only as strong as its characterization data. The following protocols outline the core experiments required to validate the photophysical properties of a new BSD derivative.

Protocol: Determination of Relative Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process.[17][18] The comparative method, using a well-characterized standard, is the most common and reliable approach.[19][20][21]

Principle: By comparing the integrated fluorescence intensity of an unknown sample to a standard with a known quantum yield under identical conditions (specifically, identical absorbance at the excitation wavelength), the quantum yield of the unknown can be calculated.[19]

Step-by-Step Methodology:

-

Standard Selection: Choose a quantum yield standard whose absorption and emission spectra are in a similar range to the BSD derivative. For red/NIR emitting BSDs, standards like Cresyl Violet or Rhodamine 101 are often suitable.[18]

-

Solvent Purity: Use spectroscopic grade solvents to avoid interference from fluorescent impurities.[17]

-

Absorbance Measurements: Prepare a series of dilute solutions of both the standard and the test compound in the chosen solvent. Measure the absorbance of each solution at the selected excitation wavelength (λ_ex). The absorbance should be kept below 0.1 to minimize inner filter effects and re-absorption.[19]

-

Fluorescence Measurements: For each solution, measure the fluorescence emission spectrum using the same λ_ex. Ensure identical instrument settings (e.g., slit widths) for all measurements. The instrument's spectral response should be corrected.

-

Data Analysis:

-

Integrate the area under the corrected emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The resulting plots should be linear.

-

Calculate the gradient (slope) of each line.

-

-

Calculation: Use the following equation to determine the quantum yield of the test sample (Φ_x):

Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

Where:

Protocol: Measurement of Fluorescence Lifetime (τ) via TCSPC

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an intrinsic property that is often independent of concentration and can provide rich information about the fluorophore's environment. Time-Correlated Single Photon Counting (TCSPC) is the gold standard for these measurements.[22][23][24][25][26]

Principle: TCSPC measures the time delay between a pulsed laser excitation and the detection of the first emitted photon.[24] By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay curve.[22][26]

Step-by-Step Methodology:

-

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser or LED), a sensitive single-photon detector (e.g., a PMT or SPAD), and timing electronics.[23]

-

Sample Preparation: Prepare a dilute solution of the BSD derivative. The concentration should be adjusted to ensure the photon count rate is low enough (typically <5% of the laser repetition rate) to avoid "pile-up" artifacts.

-

Data Acquisition:

-

Excite the sample with the pulsed laser at λ_ex.

-

Collect the emitted fluorescence, passing it through a monochromator or filter to select the desired emission wavelength.

-

The TCSPC electronics record the time difference for each detected photon.

-

Continue acquisition until a sufficient number of photons (e.g., 10,000 in the peak channel) have been collected to form a smooth decay curve.

-

-

Data Analysis:

-

The resulting decay histogram is fitted to an exponential (or multi-exponential) decay function: I(t) = Σ A_i * exp(-t/τ_i).

-

Specialized software is used to perform this deconvolution analysis, accounting for the instrument response function (IRF). The resulting τ value(s) represent the fluorescence lifetime(s) of the sample.

-

Diagram: Workflow for Photophysical Characterization

Caption: A logical workflow from synthesis to application for new BSD fluorophores.

Conclusion: An Authoritative Viewpoint

The benzoselenodiazole framework represents a frontier in fluorophore development. Its unique combination of a strong ICT character and the intrinsic heavy atom effect of selenium provides a powerful toolkit for creating probes with red-shifted spectra, large Stokes shifts, and high environmental sensitivity.[1] Understanding these core mechanisms is not an academic exercise; it is the fundamental basis for innovation. For researchers in drug development, this translates to the ability to design more sensitive kinase inhibitors with built-in reporting, create brighter probes for tracking drug delivery vehicles, or develop sensors that can quantify metabolic changes within cancer cells.[1] By moving beyond trial-and-error and embracing a mechanism-driven design philosophy, we can unlock the full potential of these exceptional molecules.

References

-

Neto, B. A. D., Spencer, J., & Lapis, A. A. M. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. Chemistry – An Asian Journal. [Link]

-

PicoQuant. (n.d.). Time-correlated single photon counting (TCSPC). Institute for Physical Chemistry - Friedrich Schiller University Jena. [Link]

-

HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]

-

ID Quantique. (2025). What is Time Correlated Single Photon Counting?[Link]

-

AUREA Technology. (n.d.). Time-Correlated Single Photon Counting. [Link]

-

Becker & Hickl GmbH. (n.d.). Time-Correlated Single Photon Counting. [Link]

-

Neto, B. A. D., Spencer, J., & Lapis, A. A. M. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. ResearchGate. [Link]

-

Resch-Genger, U., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

-

Wang, D., et al. (2013). Synthesis of Near-Infrared Fluorescent Two-Photon-Absorbing Fluorenyl Benzothiadiazole and Benzoselenadiazole Derivatives. ACS Medicinal Chemistry Letters. [Link]

-

Le-Gresley, A., et al. (2012). Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals. Sensors. [Link]

-

Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. [Link]

-

Neto, B. A. D., Spencer, J., & Lapis, A. A. M. (2025). A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends. PubMed. [Link]

-

Wang, D., et al. (2013). Synthesis of Near-Infrared Fluorescent Two-Photon-Absorbing Fluorenyl Benzothiadiazole and Benzoselenadiazole Derivatives. ResearchGate. [Link]

-

Al-Zuhairi, A. J., et al. (2023). Tunable Photoinduced Charge Transfer at the Interface between Benzoselenadiazole-Based MOF Linkers and Thermally Activated Delayed Fluorescence Chromophore. International Journal of Molecular Sciences. [Link]

-

Neto, B. A. D. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. ResearchGate. [Link]

-

Wang, D. (2015). Fluorenyl benzothiadiazole and benzoselenadiazole near-IR fluorescent probes for two-photon fluorescence imaging. ResearchGate. [Link]

-

de Souza, B. S., et al. (n.d.). Photophysics and Excited State Reactions of [Ru(bpy)2dppn]: A Computational Study. ResearchGate. [Link]

-

Neto, B. A. D. (2015). Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. [Link]

-

Berberan-Santos, M. N. (2000). External heavy-atom effect on fluorescence kinetics. ResearchGate. [Link]

-

Serdiuk, I. E., et al. (n.d.). Switching the heavy-atom effect in blue thermally activated delayed fluorescence emitters. Royal Society of Chemistry. [Link]

-

Kuda-Wedagedara, A. N., et al. (n.d.). Revealing the internal heavy chalcogen atom effect on the photophysics of the dibenzo[a,j]phenazine-cored donor–acceptor–donor triad. Journal of Materials Chemistry C. [Link]

-

Iijima, T., et al. (2012). Environment-Sensitive Fluorophores with Benzothiadiazole and Benzoselenadiazole Structures as Candidate Components of a Fluorescent Polymeric Thermometer. ResearchGate. [Link]

-

Nenov, A., et al. (2021). Micro-Solvated DMABN: Excited State Quantum Dynamics and Dual Fluorescence Spectra. International Journal of Molecular Sciences. [Link]

-

Popržen, L., et al. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. RSC Advances. [Link]

-

Carvalho, P. H. P., et al. (2023). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Molecules. [Link]

-

da Silva, G. N., et al. (2023). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of a New Generation Probes. Semantic Scholar. [Link]

-

Li, Y., et al. (2023). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. International Journal of Molecular Sciences. [Link]

-

Zhang, X., et al. (2021). Nonlinear properties of benzothiadiazole-based intramolecular charge-transfer compounds. New Journal of Chemistry. [Link]

-

Novitchi, G., et al. (2021). Unexpectedly Long Lifetime of the Excited State of Benzothiadiazole Derivative and Its Adducts with Lewis Acids. Molecules. [Link]

-

Kim, H., et al. (2012). Fluorescence and Theoretical Study on the Intermolecular Charge Transfer of Benzothiadiazole-based Fluorophores. ResearchGate. [Link]

-

Abu Jarra, H., et al. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. chem.uaic.ro. [Link]

-

da Silva, G. N., et al. (2022). Fluorescent Benzothiadiazole Derivatives as Fluorescence Imaging Dyes: A Decade of New Generation Probes. Molecules. [Link]

-

Zhang, X., et al. (2021). Nonlinear Properties of Benzothiadiazole-based Intramolecular Charge-Transfer Compounds. ResearchGate. [Link]

-

Cui, J., et al. (2011). Photophysics of Halogenated Fluoresceins: Involvement of Both Intramolecular Electron Transfer and Heavy Atom Effect in the Deactivation of Excited States. ResearchGate. [Link]

-

Kroulík, J., et al. (2011). Photophysical properties and photostability of novel benzothiazole-based D-π-A-π-D systems. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

-

Goutal, S. S., et al. (2021). Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. The Journal of Physical Chemistry C. [Link]

-

Kumar, S., et al. (2021). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Journal of Young Pharmacists. [Link]

-

Li, K., et al. (2022). Synthesis and Photophysical Properties of Benzothiadiazole-Based Luminescence Materials with Tunable Emission Properties. ResearchGate. [Link]

Sources

- 1. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on Luminescent Benzoselenadiazole Derivatives: Comparison with Benzothiadiazoles, Properties, Applications, and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tunable Photoinduced Charge Transfer at the Interface between Benzoselenadiazole-Based MOF Linkers and Thermally Activated Delayed Fluorescence Chromophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonlinear properties of benzothiadiazole-based intramolecular charge-transfer compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Switching the heavy-atom effect in blue thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of Near-Infrared Fluorescent Two-Photon-Absorbing Fluorenyl Benzothiadiazole and Benzoselenadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]